molecular formula C13H11ClO B6370238 3-(4-Chloro-3-methylphenyl)phenol CAS No. 1261998-63-3

3-(4-Chloro-3-methylphenyl)phenol

Cat. No.: B6370238
CAS No.: 1261998-63-3
M. Wt: 218.68 g/mol
InChI Key: CBVVFDDISGATRC-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)phenol, also known as 4-chloro-3-methylphenol, is an organic compound with the chemical formula ClC₆H₃CH₃OH. It is a monochlorinated derivative of m-cresol and appears as a white crystalline solid with a phenolic odor. This compound is widely used as a disinfectant, preservative, and in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Chloro-3-methylphenyl)phenol can be synthesized through the oxychlorination of 3-methylphenol using ammonium chloride and oxone in acetonitrile . The reaction proceeds as follows: [ \text{3-Methylphenol} + \text{Ammonium Chloride} + \text{Oxone} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, this compound is produced by the monochlorination of 3-methylphenol at position 4 using chlorine gas. The reaction is typically carried out in the presence of a catalyst and under controlled temperature conditions to ensure regioselectivity .

Chemical Reactions Analysis

Properties

IUPAC Name

3-(4-chloro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-7-11(5-6-13(9)14)10-3-2-4-12(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVVFDDISGATRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683517
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-63-3
Record name [1,1′-Biphenyl]-3-ol, 4′-chloro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261998-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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